(313C)prop-1-ene
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Overview
Description
(313C)prop-1-ene, also known as prop-1-ene-1,3-sultone, is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure. This compound is widely used as an intermediate in the synthesis of various chemicals and as an additive in battery electrolytes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (313C)prop-1-ene typically involves a multi-step synthetic route. One common method includes the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield the final product . Another method involves the use of inexpensive reagents under mild conditions to achieve high purity and yield, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs processes that ensure high efficiency and safety. For instance, the use of chlorinating agents like POCl3 or PCl5 in the presence of specific catalysts can produce the compound with high yield . These methods are designed to be cost-effective and scalable, allowing for mass production.
Chemical Reactions Analysis
Types of Reactions
(313C)prop-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Substitution: Halogenation and subsequent substitution reactions are common in the synthesis of derivatives.
Cycloaddition: The Diels-Alder reaction with dienes is another significant reaction, yielding cycloadducts with high selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like POCl3, PCl5, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as 3-halogenated intermediates, oxidized forms, and cycloadducts. These products have applications in different fields, including battery technology and pharmaceuticals.
Scientific Research Applications
(313C)prop-1-ene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: One of the most notable applications is in the battery industry, where it is used as an additive to improve the performance and longevity of lithium-ion and sodium-ion batteries .
Mechanism of Action
The mechanism by which (313C)prop-1-ene exerts its effects, particularly in battery applications, involves its reductive decomposition. This process forms a solid-electrolyte interphase (SEI) on the anode of lithium-ion batteries, enhancing their performance and stability . The decomposition pathways include O–C, S–C, and S–O bond-breaking processes, with the Li+ ion playing a pivotal role in these reactions .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (313C)prop-1-ene include:
1,3-propane sultone: Another sulfur-based additive used in battery electrolytes.
Ethylene sulfate: A compound with similar applications in battery technology.
Vinylene carbonate: Used as an electrolyte additive in lithium-ion batteries.
Uniqueness
What sets this compound apart from these similar compounds is its unique ring structure containing both oxygen and sulfur atoms. This structure allows for specific interactions and decomposition pathways that enhance its effectiveness as an electrolyte additive, particularly in forming stable SEI films in batteries .
Properties
Molecular Formula |
C3H6 |
---|---|
Molecular Weight |
43.07 g/mol |
IUPAC Name |
(313C)prop-1-ene |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2+1 |
InChI Key |
QQONPFPTGQHPMA-VQEHIDDOSA-N |
Isomeric SMILES |
[13CH3]C=C |
Canonical SMILES |
CC=C |
Origin of Product |
United States |
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